Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
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Description
Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoates. This compound features a bromine atom at the 4-position of the benzoate ring and a sulfanylmethyl group linked to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate typically involves multiple steps:
Bromination of Methyl Benzoate: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Formation of the Triazole Ring: The next step involves the synthesis of the 2-methyl-1,2,4-triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The final step is the formation of the sulfanylmethyl linkage. This involves the reaction of the triazole derivative with a suitable thiol compound under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Properties
IUPAC Name |
methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-16-12(14-7-15-16)19-6-8-5-9(13)3-4-10(8)11(17)18-2/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMVKQQULOVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)SCC2=C(C=CC(=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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